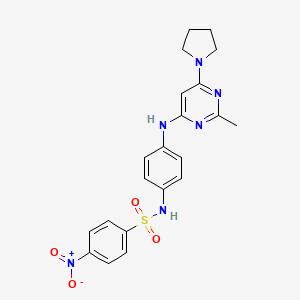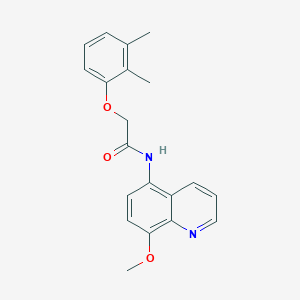
N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group, and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as an inhibitor of various biological pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine moieties allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The nitrobenzene sulfonamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the nitrobenzene sulfonamide group.
4-Nitrobenzenesulfonamide: Contains the nitrobenzene sulfonamide moiety but lacks the pyrimidine and pyrrolidine groups.
Uniqueness
N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine ring, a pyrrolidine group, and a nitrobenzene sulfonamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C21H22N6O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H22N6O4S/c1-15-22-20(14-21(23-15)26-12-2-3-13-26)24-16-4-6-17(7-5-16)25-32(30,31)19-10-8-18(9-11-19)27(28)29/h4-11,14,25H,2-3,12-13H2,1H3,(H,22,23,24) |
InChI Key |
BGBQNWKGLZULQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337583.png)
![N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337592.png)
![2-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11337593.png)

![(2-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11337606.png)
![2-[(3,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337616.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11337622.png)

methanone](/img/structure/B11337633.png)
![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11337640.png)
![2-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11337643.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11337650.png)
![N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337652.png)
![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
